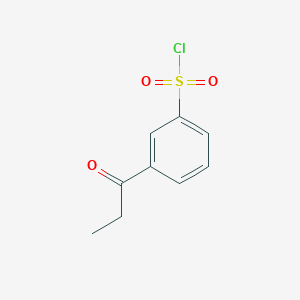
3-Propanoylbenzene-1-sulfonyl chloride
Übersicht
Beschreibung
3-Propanoylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S. It is a derivative of benzene, featuring a propionyl group attached to the benzene ring and a sulfonyl chloride group at the first position of the ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-propanoylbenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 3-propionylbenzene. This reaction requires chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions with continuous monitoring and optimization of reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Propanoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of 3-propionylbenzenesulfonic acid.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Propionylbenzoic acid
Reduction: 3-Propionylbenzenesulfonic acid
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Propanoylbenzene-1-sulfonyl chloride is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and is used to introduce sulfonyl chloride groups into molecules.
Biology: The compound is employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-propanoylbenzene-1-sulfonyl chloride exerts its effects involves the electrophilic substitution at the benzene ring. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used.
Vergleich Mit ähnlichen Verbindungen
3-Propanoylbenzene-1-sulfonyl chloride is similar to other sulfonyl chloride derivatives, such as benzenesulfonyl chloride and toluenesulfonyl chloride. its uniqueness lies in the presence of the propionyl group, which influences its reactivity and applications. Other similar compounds include:
Benzenesulfonyl chloride
Toluenesulfonyl chloride
4-Nitrobenzenesulfonyl chloride
Eigenschaften
IUPAC Name |
3-propanoylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-2-9(11)7-4-3-5-8(6-7)14(10,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGMPCDOSJNYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















